Ethyl 3-phenyl-2-(phenylsulfanyl)propanoate
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Overview
Description
Ethyl 3-phenyl-2-(phenylsulfanyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a phenylsulfanyl group, which adds unique properties to its chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-phenyl-2-(phenylsulfanyl)propanoate typically involves the esterification of 3-phenyl-2-(phenylsulfanyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenyl-2-(phenylsulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Ethyl 3-phenyl-2-(phenylsulfonyl)propanoate.
Reduction: Ethyl 3-phenyl-2-(phenylsulfanyl)propanol.
Substitution: Ethyl 3-phenyl-2-(substituted phenylsulfanyl)propanoate.
Scientific Research Applications
Ethyl 3-phenyl-2-(phenylsulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-phenyl-2-(phenylsulfanyl)propanoate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenylpropanoate: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.
Ethyl 3-(2-hydroxyphenyl)propanoate: Contains a hydroxyl group instead of a phenylsulfanyl group, leading to different chemical properties.
Uniqueness
Ethyl 3-phenyl-2-(phenylsulfanyl)propanoate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
54532-94-4 |
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Molecular Formula |
C17H18O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
ethyl 3-phenyl-2-phenylsulfanylpropanoate |
InChI |
InChI=1S/C17H18O2S/c1-2-19-17(18)16(13-14-9-5-3-6-10-14)20-15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 |
InChI Key |
ZEHMOEIYIKKMDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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